molecular formula C11H18O4 B6269107 rac-(1R,3S)-3-[(tert-butoxy)carbonyl]cyclopentane-1-carboxylic acid, cis CAS No. 2307784-86-5

rac-(1R,3S)-3-[(tert-butoxy)carbonyl]cyclopentane-1-carboxylic acid, cis

Cat. No.: B6269107
CAS No.: 2307784-86-5
M. Wt: 214.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(1R,3S)-3-[(tert-butoxy)carbonyl]cyclopentane-1-carboxylic acid, cis is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a cyclopentane ring. This compound is of interest in organic synthesis due to its unique structural properties and reactivity. The Boc group is commonly used in organic chemistry to protect amines during chemical reactions, allowing for selective transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,3S)-3-[(tert-butoxy)carbonyl]cyclopentane-1-carboxylic acid, cis typically involves the introduction of the Boc group to a cyclopentane derivative. One common method is the reaction of cyclopentane-1-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes, which offer advantages in terms of efficiency, scalability, and sustainability. Flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, providing a more efficient and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

rac-(1R,3S)-3-[(tert-butoxy)carbonyl]cyclopentane-1-carboxylic acid, cis can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Trifluoroacetic Acid (TFA): Used for deprotection of the Boc group.

    Dicyclohexylcarbodiimide (DCC): Used for esterification reactions.

    Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.

Major Products Formed

    Free Amine: Formed upon deprotection of the Boc group.

    Esters: Formed from esterification of the carboxylic acid group.

    Oxidized or Reduced Cyclopentane Derivatives: Depending on the specific reaction conditions used.

Scientific Research Applications

rac-(1R,3S)-3-[(tert-butoxy)carbonyl]cyclopentane-1-carboxylic acid, cis has various applications in scientific research:

Mechanism of Action

The mechanism of action of rac-(1R,3S)-3-[(tert-butoxy)carbonyl]cyclopentane-1-carboxylic acid, cis primarily involves the reactivity of the Boc group and the cyclopentane ring. The Boc group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in further chemical reactions. The cyclopentane ring can undergo various transformations, depending on the reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(1R,3S)-3-[(tert-butoxy)carbonyl]cyclopentane-1-carboxylic acid, cis is unique due to the presence of both the Boc group and the cyclopentane ring, which provides distinct reactivity and structural properties. The combination of these features makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.

Properties

CAS No.

2307784-86-5

Molecular Formula

C11H18O4

Molecular Weight

214.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.